molecular formula C23H19ClN2O3S2 B2362857 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941901-22-0

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2362857
CAS No.: 941901-22-0
M. Wt: 470.99
InChI Key: ZGKKTZXVVHCDAN-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, an important step in the metabolic pathway of cancer cells. BPTES has been studied extensively for its potential as an anti-cancer agent, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is a compound that falls into a broader category of chemicals with significant biological activities. Research has focused on synthesizing various derivatives of sulfonamide and benzothiazole to explore their potential in medicinal chemistry. For example, the synthesis of azoles incorporating a sulfonamide moiety has shown anticonvulsant properties, with some compounds offering protection against convulsions in experimental models (Farag et al., 2012). Similarly, cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions, leading to compounds with potential as histamine H3 receptor antagonists (Greig et al., 2001).

Antitumor Activity

The antitumor evaluation of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems has been a significant area of research. These compounds have demonstrated broad-spectrum antitumor activity against various tumor cell lines, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Rostom, 2006).

Antimicrobial and Antiviral Activities

Further studies have synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone, showing promising antibacterial and antifungal activities (Patel et al., 2010). Another area of interest is the synthesis of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides, which have shown anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Anticonvulsant and Anti-inflammatory Potentials

The synthesis and evaluation of novel benzothiazole coupled sulfonamide derivatives have been explored for their anticonvulsant activity, with some compounds showing potent effects in experimental models (Khokra et al., 2019). Additionally, celecoxib derivatives have been synthesized as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the multifaceted applications of these chemical frameworks in addressing various health conditions (Küçükgüzel et al., 2013).

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKKTZXVVHCDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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